![molecular formula C16H12N2O3S B2452995 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide CAS No. 892853-36-0](/img/structure/B2452995.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide, also known as DBZA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activity
The compound has shown promise as an anticonvulsant agent. Researchers have synthesized it through an efficient one-pot three-component reaction, involving sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines exhibit anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a potential lead for future neurotherapeutic agents .
Antitumor Properties
The compound’s derivatives have been investigated for their antitumor activities. Specifically, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited IC50 values below 5 μM, highlighting their potential as antitumor agents .
Anti-Inflammatory and Analgesic Effects
Thiazoles, including this compound, have been associated with anti-inflammatory and analgesic properties. The presence of the thiazolidinone ring contributes to enhanced activity in these areas .
Fluorescent Dye Applications
While not directly related to its pharmacological properties, [1,3]-dioxolo[4,5-f]benzodioxole (DBD) derivatives, which share a similar core structure, have been used as fluorescent dyes. These dyes are synthesized from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it is difficult to predict the exact pathways involved. Compounds with similar structures have been shown to affect pathways related to cell growth and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .
Result of Action
The compound has been shown to have potent growth inhibition properties against certain human cancer cell lines . It has been suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other molecules or ions in the environment can influence the compound’s interactions with its targets .
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(6-10-4-2-1-3-5-10)18-16-17-11-7-12-13(21-9-20-12)8-14(11)22-16/h1-5,7-8H,6,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPMFOKLQKGSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide |
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